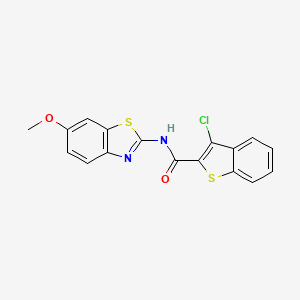
1-(2-Chloro-4-nitrophenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-nitrophenyl)piperidine: is an organic compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a piperidine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-(2-Chloro-4-nitrophenyl)piperidine typically begins with 2-chloro-4-nitroaniline and piperidine.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form corresponding lactams.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Sodium chlorite under a carbon dioxide atmosphere.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of lactams.
Reduction: Formation of 1-(2-Amino-4-nitrophenyl)piperidine.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Serves as a precursor in the synthesis of drugs targeting various diseases, including cardiovascular and neurological disorders.
Industry:
- Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)piperidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro and chloro groups can influence its reactivity and binding affinity to these targets.
Comparación Con Compuestos Similares
- 1-(4-Chloro-2-nitrophenyl)piperidine
- 1-(4-Nitrophenyl)piperidine
- 1-(2-Chloro-4-nitrophenyl)piperazine
Comparison:
- 1-(2-Chloro-4-nitrophenyl)piperidine is unique due to the specific positioning of the chloro and nitro groups, which can significantly affect its chemical reactivity and biological activity compared to its analogs.
- 1-(4-Chloro-2-nitrophenyl)piperidine has a different substitution pattern, which may lead to variations in its chemical properties and applications.
- 1-(4-Nitrophenyl)piperidine lacks the chloro group, which can alter its reactivity and potential uses.
- 1-(2-Chloro-4-nitrophenyl)piperazine contains a piperazine ring instead of a piperidine ring, leading to different chemical and biological properties.
Propiedades
IUPAC Name |
1-(2-chloro-4-nitrophenyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-8-9(14(15)16)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZKHORWEJERNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2721131.png)

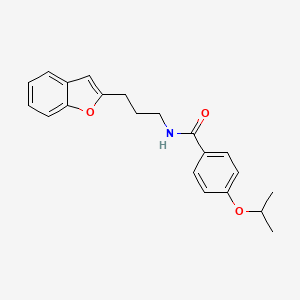
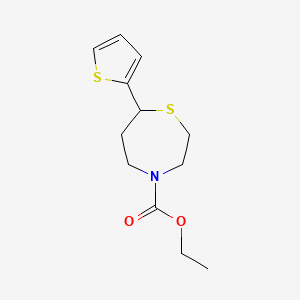
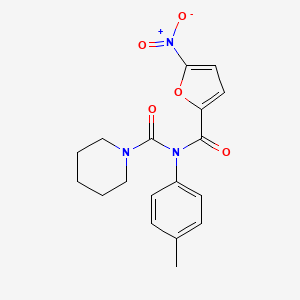
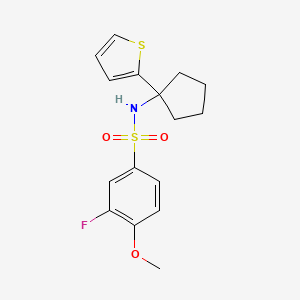
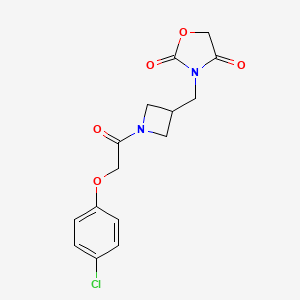
![3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carbonitrile](/img/structure/B2721142.png)
![1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2721144.png)

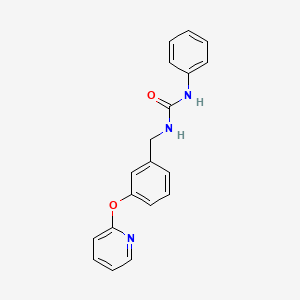
![2-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2721150.png)
